

A Technical Guide to the Bioavailability and Tissue Distribution of Cefotiam Hexetil

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is an orally administered prodrug of the third-generation cephalosporin antibiotic, cefotiam.[1][2] As a beta-lactam antibiotic, cefotiam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] The prodrug, cefotiam hexetil, is designed to improve the oral absorption of cefotiam. Following oral administration, cefotiam hexetil is absorbed and subsequently hydrolyzed to the active metabolite, cefotiam. A thorough understanding of its bioavailability and tissue distribution is paramount for optimizing dosing regimens and ensuring therapeutic efficacy at the site of infection. This technical guide provides a comprehensive overview of the bioavailability and tissue distribution studies of cefotiam hexetil, including detailed experimental protocols and quantitative data.

Bioavailability of Cefotiam Hexetil

Cefotiam hexetil is readily absorbed after oral administration, with a bioavailability of approximately 45% following a 400 mg dose.[6] The ester linkage in the prodrug is cleaved by esterases in the intestinal wall and blood, releasing the active cefotiam molecule into the systemic circulation.

Oral Bioavailability Data



Parameter	Value	Species	Reference
Bioavailability	~45%	Human	[6]

Pharmacokinetics of Cefotiam

The pharmacokinetics of cefotiam have been studied following both intravenous and oral administration of **cefotiam hexetil**.

Pharmacokinetic Parameters Following Oral

Administration of Cefotiam Hexetil

Dose	Cmax (mg/L)	Tmax (hours)	Half-life (hours)	Reference
400 mg	2.6	2.1	~1.0	[6]

Pharmacokinetic Parameters Following Intravenous

Administration of Cefotiam

Dose	Cmax (µg/mL)	Half-life (hours)	Total Plasma Clearance (L/h)	24-h Urinary Recovery (%)	Reference
0.5 g	-	0.90 ± 0.001	26.8 ± 2.7	~53	[7][8]
1.0 g	-	1.13 ± 0.25	22.8 ± 0.8	~53	[7][8]
2.0 g	30 - 170	1.63 ± 0.60	17.8 ± 0.9	~53	[7][8][9]

Note: Cmax for intravenous administration occurs at the end of the infusion.

General Pharmacokinetic Properties of Cefotiam



Parameter	Value	Reference
Protein Binding	~40%	[6][10]
Apparent Volume of Distribution	0.350 ± 0.159 L/kg	[11]
Primary Route of Excretion	Renal	[6][10]

Tissue Distribution of Cefotiam

Cefotiam exhibits wide distribution into various tissues and body fluids, achieving therapeutic concentrations in key sites of infection.[10][12]

Tissue and Fluid Concentrations of Cefotiam



Tissue/Fluid	Species	Observations	Reference
Kidney	Human	High concentrations observed.	[10]
Heart	Human	High concentrations observed.	[10]
Ear	Human	High concentrations observed.	[10]
Prostate	Human	High concentrations observed.	[10]
Genital Tract	Human	High concentrations observed.	[10]
Bile	Human	High concentrations observed.	[10]
Ascitic Fluid	Human	High concentrations observed.	[10]
Lung	Human	Distributed in lung tissue after oral administration of cefotiam hexetil.	[13][14]
Trachea	Rabbit	Distributed in tracheal tissue.	[15]
Bronchial Secretions	Human	Diffuses into bronchial secretions.	[6]
Skin Tissue Fluid	Human	Present in skin tissue fluid following oral administration of cefotiam hexetil.	[6]

Experimental Protocols



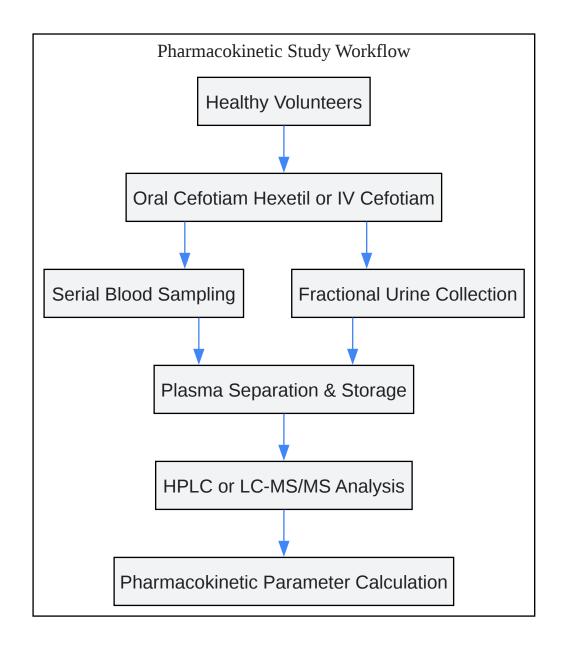
The following sections detail the general methodologies employed in the study of **cefotiam hexetil**'s bioavailability and tissue distribution.

Bioavailability and Pharmacokinetic Studies in Humans

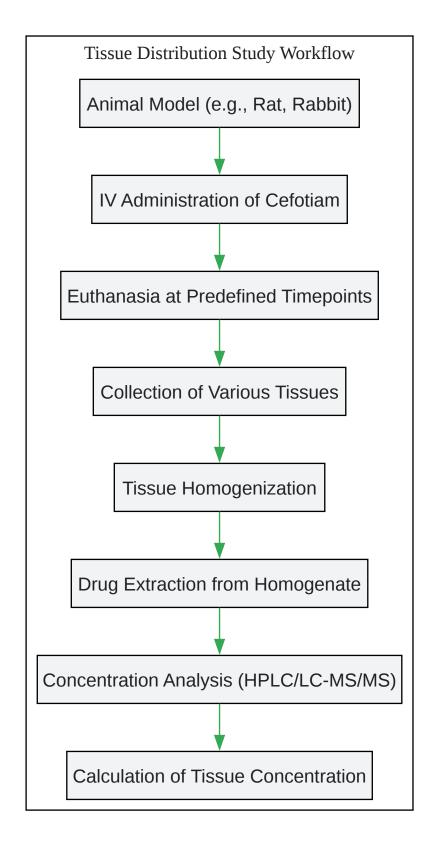
These studies are typically conducted in healthy adult volunteers under controlled clinical conditions.

- Study Design: A common design is a randomized, open-label, crossover study where subjects receive both oral **cefotiam hexetil** and intravenous cefotiam on separate occasions, with a washout period in between.
- Subject Population: Healthy male and female volunteers, typically with normal renal and hepatic function.
- Dosing:
 - Oral: Single dose of cefotiam hexetil (e.g., 400 mg) administered with a standardized volume of water after an overnight fast.
 - Intravenous: Single dose of cefotiam (e.g., 0.5 g, 1 g, or 2 g) administered as a short-term infusion.
- Sample Collection:
 - Blood: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
 Plasma is separated by centrifugation and stored frozen until analysis.
 - Urine: Total urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.[7][8]
- Pharmacokinetic Analysis: Plasma and urine concentrations of cefotiam are used to
 calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the
 Curve), half-life, clearance, and the volume of distribution. Absolute bioavailability is
 calculated as the dose-normalized AUC after oral administration divided by the dosenormalized AUC after intravenous administration.













Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. Cefotiam Hexetil Hydrochloride | Antibiotic | TargetMol [targetmol.com]
- 3. Cefotiam | C18H23N9O4S3 | CID 43708 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cefotiam Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]
- 6. Cefotiam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc. Chemicalbook [chemicalbook.com]
- 7. Pharmacokinetics of cefotiam in humans PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cefotiam in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of cefotiam in normal humans PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of cefotiam PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of cefotiam in patients with impaired renal function and in those undergoing hemodialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Kinetic and clinical studies on a new cephalosporin: Cefotiam] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution of cefotiam in human lung tissue after multiple oral administration of cefotiam hexetil PubMed [pubmed.ncbi.nlm.nih.gov]







- 14. Clinical Pharmacokinetics of Cefotiam | Semantic Scholar [semanticscholar.org]
- 15. [Experimental studies on distribution of cefotiam, a new beta-lactam antibiotic, in the lung and trachea of rabbits. II. Combined effects with serratiopeptidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Bioavailability and Tissue Distribution of Cefotiam Hexetil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215168#cefotiam-hexetil-bioavailability-and-tissue-distribution-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com